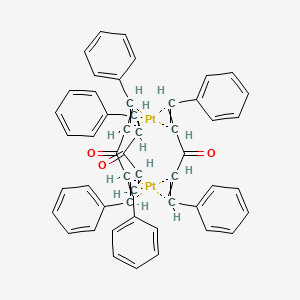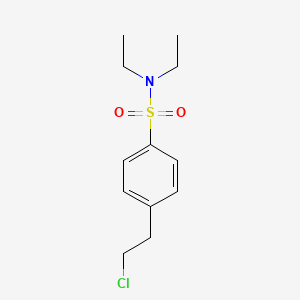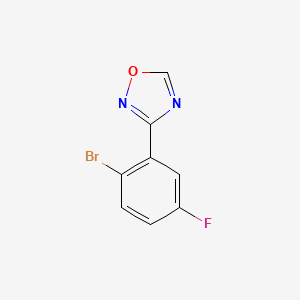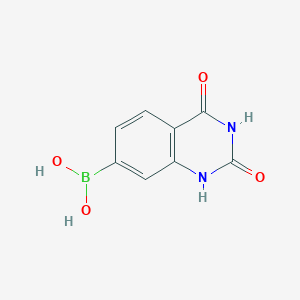
1,5-diphenylpenta-1,4-dien-3-one;platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diphenylpenta-1,4-dien-3-one can be synthesized through the aldol condensation of benzaldehyde with acetone, followed by dehydration. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide .
For the preparation of platinum complexes, 1,5-diphenylpenta-1,4-dien-3-one can be reacted with platinum precursors such as platinum(II) chloride in the presence of ligands like phosphines or arsines. The reaction conditions often involve refluxing in an appropriate solvent like ethanol or dichloromethane .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,5-Diphenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to saturated ketones or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .
科学的研究の応用
1,5-Diphenylpenta-1,4-dien-3-one and its platinum complexes have several scientific research applications:
作用機序
The mechanism of action for 1,5-diphenylpenta-1,4-dien-3-one and its platinum complexes involves coordination to metal centers, which can facilitate various catalytic processes. The molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects such as inhibition of cancer cell growth or reduction of oxidative stress .
類似化合物との比較
Similar Compounds
Dibenzylideneacetone: A structurally similar compound with applications in organic synthesis and catalysis.
Bis(2-phenylvinyl) ketone: Another chalcone derivative with similar chemical properties.
Uniqueness
1,5-Diphenylpenta-1,4-dien-3-one is unique due to its ability to form stable complexes with platinum, which enhances its catalytic and biological activities. Its structural properties also allow for diverse chemical modifications, making it a versatile compound in research and industry .
特性
分子式 |
C51H42O3Pt2 |
|---|---|
分子量 |
1093.0 g/mol |
IUPAC名 |
1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; |
InChIキー |
TZSNBHPFGNSWPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)
![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)




![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)

![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)


